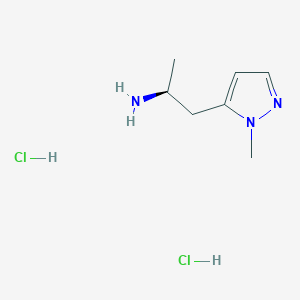

(2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride

Descripción

(2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine dihydrochloride is a chiral amine salt featuring a 2-methylpyrazole substituent attached to a propan-2-amine backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Propiedades

IUPAC Name |

(2S)-1-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHOOSWWRHEGEF-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=NN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Substitution with Methyl Group: The pyrazole ring is then methylated using a methylating agent such as methyl iodide.

Attachment of Propan-2-Amine Side Chain: The final step involves the attachment of the propan-2-amine side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the pyrazole ring or the amine group to their respective reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industry, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Structural Features and Heterocyclic Variations

The compound’s 2-methylpyrazole moiety distinguishes it from analogs with alternative heterocycles or substituent positions. Key comparisons include:

| Compound Name | Heterocycle/Substituent | Backbone Structure | Key Structural Differences | References |

|---|---|---|---|---|

| (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine dihydrochloride | 2-Methylpyrazole (position 3) | Propan-2-amine | Reference compound | — |

| (2S)-1-(Thiophen-3-yl)propan-2-amine hydrochloride | Thiophene (aromatic sulfur ring) | Propan-2-amine | Thiophene vs. pyrazole; altered electronic properties | |

| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | 3-Methylpyrazole (position 4) | Methylamine | Pyrazole methyl position; shorter backbone | |

| 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride | Benzoxazole (fused benzene-oxazole) | Propan-1-amine | Bulkier heterocycle; linear backbone | |

| (2S)-1-Aminopropan-2-ylamine dihydrochloride | Difluoroethyl (non-heterocyclic) | Propan-2-amine | Fluorinated alkyl chain vs. pyrazole |

Key Observations :

- Pyrazole vs.

Pharmacological and Functional Implications

While direct data for the target compound are lacking, highlights the importance of monoamine release selectivity (DA/5HT vs. NE) in analogs like PAL-286. Structural features of the target compound suggest:

Physicochemical Properties

| Property | (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine dihydrochloride (Inferred) | Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride |

|---|---|---|---|

| Molecular Weight | ~237.1 (estimated) | 177.70 | 249.14 |

| Solubility | High (dihydrochloride salt) | High | Moderate (lipophilic benzoxazole) |

| LogP (Predicted) | ~1.2 (pyrazole polarity) | ~0.8 | ~2.5 (benzoxazole) |

| Metabolic Stability | Moderate (methylpyrazole may resist oxidation) | High (smaller structure) | Low (benzoxazole susceptible to CYP450) |

Notes:

- The dihydrochloride salt improves water solubility across analogs (e.g., ).

Actividad Biológica

(2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride is a chemical compound classified as an amine, notable for its structural features that include a pyrazole ring and a propan-2-amine side chain. Its dihydrochloride form indicates the presence of two hydrochloric acid molecules, which can influence its solubility and stability in biological contexts. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in relation to its biological activity.

The biological activity of (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride is primarily linked to its interactions with various biological targets. The compound may function as a ligand in receptor binding studies, potentially acting as an enzyme inhibitor or a receptor agonist/antagonist. The specific mechanism of action depends on the target enzyme or receptor involved, which can modulate various physiological processes.

Pharmacological Potential

Research into the pharmacological properties of this compound suggests several potential therapeutic applications:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

- Neurotransmitter Modulation : Given its structure, it may interact with neurotransmitter systems, influencing mood and behavior.

- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Obesity Therapeutics

A study explored the role of compounds similar to (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine in obesity management. The research highlighted that certain pyrazole derivatives have shown promise as selective modulators of melanocortin receptors, which are critical in energy homeostasis. Chronic administration of these compounds resulted in significant weight loss and improved metabolic profiles in animal models .

Case Study 2: Neuropharmacology

Another study investigated the effects of pyrazole-based compounds on neurotransmitter systems. It was found that these compounds could enhance dopaminergic signaling, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-1-(2-Methylpyrazol-3-yl)propan-2-amine | Structure | Potential enzyme inhibitor; neuroactive |

| (2S)-1-(2-Ethylpyrazol-3-yl)propan-2-amine | Similar to above | Increased potency in receptor binding |

| (2S)-1-(1-Methylpyrazol-5-yl)propan-2-amine | Structure | Enhanced anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.